molecular formula C11H8N2O2 B12870507 2-(2-Acetylbenzo[d]oxazol-7-yl)acetonitrile

2-(2-Acetylbenzo[d]oxazol-7-yl)acetonitrile

Cat. No.: B12870507
M. Wt: 200.19 g/mol
InChI Key: DKWGMZDLXQNDCX-UHFFFAOYSA-N
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Description

2-(2-Acetylbenzo[d]oxazol-7-yl)acetonitrile is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within their ring structure. This particular compound is characterized by the presence of an acetyl group and an acetonitrile group attached to the benzoxazole ring. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetylbenzo[d]oxazol-7-yl)acetonitrile typically involves the condensation of 2-aminophenol with acetic anhydride to form 2-acetylbenzoxazole. This intermediate is then reacted with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch or continuous flow reactors, ensuring optimal reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetylbenzo[d]oxazol-7-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Acetylbenzo[d]oxazol-7-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Acetylbenzo[d]oxazol-7-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets depend on the specific biological context and are often elucidated through molecular docking and biochemical assays .

Comparison with Similar Compounds

Similar Compounds

    2-Benzothiazoleacetonitrile: Similar in structure but contains a sulfur atom instead of oxygen.

    2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Contains additional chlorine atoms and a quinoline moiety.

    2-((Benzo[d]oxazol-2-ylthio)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide: Contains a benzoimidazole ring and a thioether linkage

Uniqueness

2-(2-Acetylbenzo[d]oxazol-7-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

2-(2-acetyl-1,3-benzoxazol-7-yl)acetonitrile

InChI

InChI=1S/C11H8N2O2/c1-7(14)11-13-9-4-2-3-8(5-6-12)10(9)15-11/h2-4H,5H2,1H3

InChI Key

DKWGMZDLXQNDCX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=CC=CC(=C2O1)CC#N

Origin of Product

United States

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